8-Chloro-4'-fluoroflavanone can be synthesized through various chemical methods, which will be discussed in detail in the synthesis section. It is classified under organic compounds, specifically as a flavonoid derivative. The presence of halogen atoms (chlorine and fluorine) in its structure often enhances its reactivity and biological activity compared to other flavanones.
The synthesis of 8-Chloro-4'-fluoroflavanone typically involves several key steps:
The detailed reaction pathways may vary based on the specific reagents and conditions used.
The molecular formula of 8-Chloro-4'-fluoroflavanone is , with a molecular weight of approximately 276.69 g/mol.
The compound's structural representation can be illustrated using SMILES notation: C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)Cl)O)F)O
.
8-Chloro-4'-fluoroflavanone can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in organic synthesis.
Further studies are needed to elucidate specific pathways and targets affected by this compound.
These properties are crucial for understanding how the compound behaves under various conditions.
8-Chloro-4'-fluoroflavanone has potential applications in several scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1